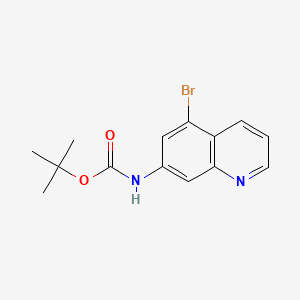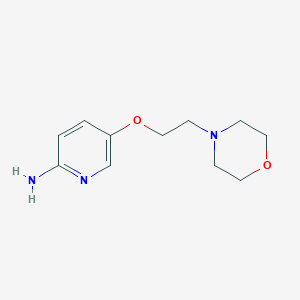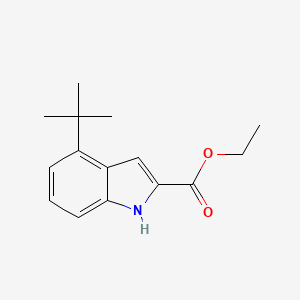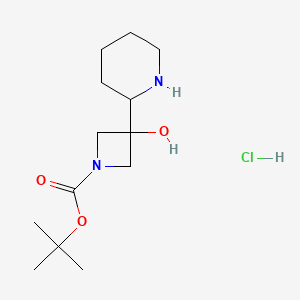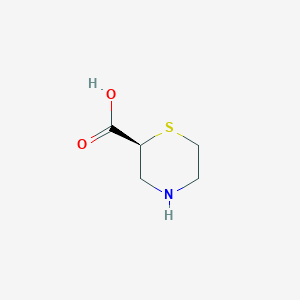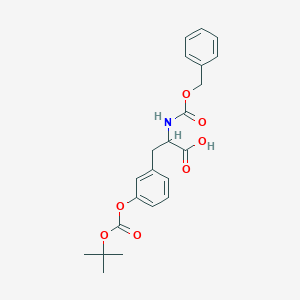![molecular formula C8H5InO5 B15360875 [1,4-BENZENEDICARBOXYLATO(2-)-KappaO1]HYDROXYINDIUM](/img/structure/B15360875.png)
[1,4-BENZENEDICARBOXYLATO(2-)-KappaO1]HYDROXYINDIUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium, also known as MIL-68 (In), is a metal-organic framework (MOF) compound with the molecular formula C8H4InO5 and a molecular weight of 294.93 g/mol . This compound is characterized by its chemical stability and thermal stability, making it suitable for various applications in catalysis, adsorption, and separation processes .
Méthodes De Préparation
1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium can be synthesized using solvent-thermal and hydrothermal methods . These methods involve the reaction of indium salts with 1,4-benzenedicarboxylic acid under controlled temperature and pressure conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or water, and the resulting product is purified through filtration and washing .
Analyse Des Réactions Chimiques
1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of indium oxide and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state indium compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium involves its ability to interact with various molecular targets through its porous structure. The compound can adsorb and release molecules, making it effective in catalysis and drug delivery applications . The molecular pathways involved include the coordination of indium ions with carboxylate groups, which facilitates the adsorption and release of target molecules .
Comparaison Avec Des Composés Similaires
1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium can be compared with other metal-organic frameworks such as:
UiO-66 (Zr): A zirconium-based MOF known for its exceptional chemical stability and high surface area.
The uniqueness of 1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium lies in its specific indium coordination, which imparts unique properties such as enhanced thermal stability and specific adsorption characteristics .
Propriétés
Formule moléculaire |
C8H5InO5 |
|---|---|
Poids moléculaire |
295.94 g/mol |
Nom IUPAC |
indium(3+);terephthalate;hydroxide |
InChI |
InChI=1S/C8H6O4.In.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |
Clé InChI |
HHBHDQUUYDVWPQ-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[In+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


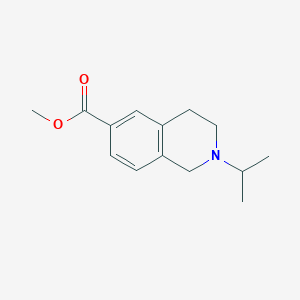
![(2S,4aR,6S,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15360802.png)
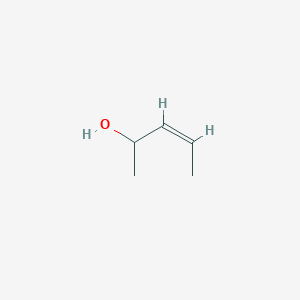

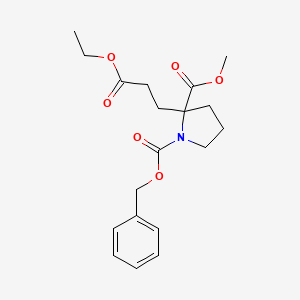

![Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate](/img/structure/B15360848.png)
